4-Bromo-2-nitrobenzenesulfonamide
Description
Contextualization within Contemporary Organic Synthesis
In modern organic synthesis, the development of complex molecular architectures often relies on the use of highly functionalized building blocks. 4-Bromo-2-nitrobenzenesulfonamide fits this role by possessing three key functional groups that influence its reactivity. The sulfonamide group, particularly when attached to a nitro-substituted benzene (B151609) ring (a nosyl-type group), is a well-established protecting group for amines. nih.gov Nitrobenzenesulfonamides are known to be acidic enough to undergo alkylation under various conditions, including the Mitsunobu reaction. chem-station.com
The presence of the nitro group significantly impacts the electronic properties of the benzene ring, making the sulfonamide a good protecting group that can be cleaved under specific, mild conditions, often involving thiols. chem-station.com This characteristic is a distinct advantage over more robust protecting groups like tosyl, which require harsh conditions for removal. nih.gov The bromine atom adds another layer of synthetic versatility, serving as a handle for cross-coupling reactions (like Suzuki or Heck reactions), which are fundamental tools for carbon-carbon bond formation. The specific ortho-nitro and para-bromo substitution pattern dictates the regioselectivity of subsequent reactions on the aromatic ring.
Role as a Versatile Synthetic Scaffold and Intermediate
The primary documented role of this compound is as a synthetic intermediate. Its structure allows for sequential and selective modification of its functional groups. A key application is in the synthesis of other substituted benzene derivatives. For instance, it serves as the direct precursor to 2-amino-4-bromobenzene-1-sulfonamide. chemicalbook.com This transformation is typically achieved through the chemical reduction of the nitro group to an amine, a common and high-yielding reaction in organic synthesis. The resulting aminobenzenesulfonamide is a valuable building block for pharmaceuticals and other biologically active compounds.
The general strategy of using nitrobenzenesulfonamides as intermediates is a cornerstone of methodologies like the Fukuyama amine synthesis, which allows for the preparation of secondary amines from primary amines. chem-station.com While not documented specifically for the 4-bromo-2-nitro derivative, the underlying chemistry of the nosyl group suggests its potential in similar multi-step synthetic sequences where controlled N-alkylation is required before a facile deprotection step.
Overview of its Significance in Material Science Precursor Development
While specific research detailing the use of this compound in material science is limited, its constituent parts suggest significant potential. Aromatic compounds containing bromine are widely used as intermediates in the production of polymers, dyes, and other advanced materials. google.comijrar.org They are often incorporated to enhance properties such as thermal stability or flame retardancy.
The sulfonamide functional group can participate in polymerization reactions or be used to append specific functionalities to a polymer backbone. Furthermore, nitro-containing aromatic compounds are precursors to a wide range of materials, including conductive polymers and nonlinear optical materials, often through reduction to the corresponding amine. The combination of these functional groups in a single molecule makes this compound a candidate for the synthesis of specialized monomers for high-performance polymers or functional dyes where precise control over electronic and physical properties is necessary.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₂O₄S | uni.lu |
| Monoisotopic Mass | 279.91534 Da | uni.lu |
| Predicted XlogP | 1.0 | uni.lu |
Table 2: Structural Identifiers for this compound
| Identifier Type | Identifier | Source |
| InChI | InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | uni.lu |
| InChIKey | RLOBLCKPLSPZIT-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | C1=CC(=C(C=C1Br)N+[O-])S(=O)(=O)N | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBLCKPLSPZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-41-9 | |
| Record name | 4-bromo-2-nitrobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 2 Nitrobenzenesulfonamide and Its Precursors
Established Reaction Pathways
Traditional synthetic routes to 4-bromo-2-nitrobenzenesulfonamide typically involve the multi-step functionalization of a simpler aromatic starting material. The order of introduction of the bromo, nitro, and sulfonamide moieties is critical to achieving the desired 1-bromo-3-nitro-4-sulfamoylbenzene substitution pattern.
Strategic Introduction of Halogen, Nitro, and Sulfonamide Moieties
The synthesis of polysubstituted benzenes like this compound necessitates careful planning of the reaction sequence. nih.gov The directing effects of the substituents play a crucial role in determining the position of subsequent functionalizations. For instance, an amino group is strongly activating and ortho-, para-directing, while a nitro group is strongly deactivating and meta-directing. libretexts.org Halogens are deactivating but ortho-, para-directing. youtube.com
A common strategy begins with an aniline (B41778) derivative, which allows for the introduction of the sulfonyl group via a Sandmeyer-type reaction. nih.govnih.govorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a sulfur-containing nucleophile. wikipedia.org
Sequential Functionalization Approaches
A plausible and commonly employed sequential functionalization approach to synthesize this compound starts from a readily available precursor, such as 2-nitroaniline. The synthesis proceeds through the following key steps:
Bromination of the Precursor: The synthesis can commence with the bromination of 2-nitroaniline. guidechem.com Due to the directing effects of the amino and nitro groups, the bromine atom is introduced at the position para to the amino group, yielding 4-bromo-2-nitroaniline (B116644). This reaction can be carried out using various brominating agents.
Diazotization and Sulfonylation (Sandmeyer Reaction): The resulting 4-bromo-2-nitroaniline is then converted to its corresponding diazonium salt. nih.govwikipedia.org This is typically achieved by treating the aniline with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with sulfur dioxide (SO₂) in the presence of a copper(I) salt, such as copper(I) chloride (CuCl), to yield the intermediate 4-bromo-2-nitrobenzenesulfonyl chloride. nih.govorganic-chemistry.org
Amination: The final step is the conversion of the sulfonyl chloride to the desired sulfonamide. This is typically achieved by reacting the 4-bromo-2-nitrobenzenesulfonyl chloride with ammonia (B1221849) (NH₃) or an ammonia source. nih.gov This nucleophilic substitution reaction at the sulfonyl group is generally efficient.
The following table summarizes the key transformations in this established pathway:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 2-Nitroaniline | Brominating agent (e.g., Br₂), solvent | 4-Bromo-2-nitroaniline |
| 2 | 4-Bromo-2-nitroaniline | 1. NaNO₂, HCl (diazotization) 2. SO₂, CuCl (Sandmeyer reaction) | 4-Bromo-2-nitrobenzenesulfonyl chloride |
| 3 | 4-Bromo-2-nitrobenzenesulfonyl chloride | NH₃, solvent | This compound |
Novel and Optimized Synthesis Protocols
In recent years, there has been a significant drive towards developing more efficient, sustainable, and versatile methods for the synthesis of complex organic molecules, including substituted benzenesulfonamides.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov In the context of sulfonamide synthesis, this includes exploring safer reagents and solvent systems. For instance, the use of stable, solid sulfur dioxide surrogates, such as the adduct of SO₂ with DABCO (DABSO), can replace the use of gaseous and toxic SO₂ in the Sandmeyer reaction. organic-chemistry.org
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve efficiency and reduce waste. acs.org Research into using greener solvents, such as γ-valerolactone or ionic liquids, is also an active area of investigation to replace traditional volatile organic solvents. researchgate.net
The following table highlights some green chemistry approaches relevant to sulfonamide synthesis:
| Green Chemistry Principle | Traditional Method | Greener Alternative |
| Safer Reagents | Gaseous SO₂ | Solid SO₂ surrogates (e.g., DABSO) organic-chemistry.org |
| Atom Economy | Multi-step synthesis with isolation | One-pot synthesis acs.org |
| Safer Solvents | Volatile organic solvents (e.g., DCM, Toluene) | Green solvents (e.g., γ-valerolactone, ionic liquids) researchgate.net |
Catalytic Synthesis Routes and Mechanistic Optimization
Modern organic synthesis heavily relies on the use of transition metal catalysts to achieve transformations that are otherwise difficult or require harsh conditions. Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen and carbon-sulfur bonds, which are central to the synthesis of sulfonamides. nih.govwiley.com
For instance, palladium-catalyzed aminosulfonylation of aryl halides provides a direct route to sulfonamides, bypassing the need for the preparation of sulfonyl chlorides. nih.gov Similarly, copper-catalyzed coupling of sodium arylsulfinates with amines offers a more benign alternative to traditional methods. researchgate.net These catalytic systems often exhibit high functional group tolerance and can be optimized for improved yields and selectivity. Mechanistic studies of these reactions, often involving radical pathways, are crucial for their further development and optimization. researchgate.net
Solid-Phase Synthesis Applications
Solid-phase synthesis (SPS) has become an invaluable tool in medicinal chemistry and drug discovery, allowing for the rapid synthesis of large libraries of compounds. organic-chemistry.org This technique involves attaching a starting material to an insoluble polymer support and then carrying out a series of reactions. The key advantage of SPS is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.
Microwave-Assisted and Flow Chemistry Techniques
Modern synthetic strategies are increasingly moving away from conventional heating methods towards more efficient technologies like microwave irradiation and continuous flow chemistry. These techniques offer significant advantages in terms of reaction speed, yield, process control, and safety, particularly for the multi-step synthesis of complex molecules like this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic rate enhancements compared to conventional heating. nih.govresearchgate.net This volumetric heating is uniform and efficient, leading to shorter reaction times, higher yields, and often cleaner reaction profiles with fewer byproducts. researchgate.net While specific literature on the microwave-assisted synthesis of this compound is not abundant, the synthesis of various aromatic sulfonamides has been shown to benefit significantly from this technology. nih.govacs.org
For instance, the crucial step of converting a sulfonyl chloride to a sulfonamide via reaction with an amine or ammonia can be accelerated under microwave irradiation. researchgate.net Similarly, the synthesis of sulfonamides directly from sulfonic acids and amines is reported to be high-yielding and tolerant of various functional groups when performed under microwave conditions. acs.orgnortheastern.edu These reports suggest that the final step in the synthesis of this compound (the reaction of 4-bromo-2-nitrobenzenesulfonyl chloride with ammonia) would be a prime candidate for microwave-assisted methodology, likely reducing the reaction time from hours to minutes.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 2-24 h) | Minutes (e.g., 5-20 min) | nih.govresearchgate.net |
| Yield | Moderate to Good | Good to Excellent | researchgate.net |
| Energy Efficiency | Lower | Higher | |
| Purity of Product | Often requires extensive purification | Often higher, with fewer byproducts |
Flow Chemistry Techniques
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org For reactions that are highly exothermic or involve hazardous reagents, such as the chlorosulfonation of aromatic compounds or the handling of diazonium intermediates, flow chemistry provides significant safety benefits by minimizing the reaction volume at any given time. rsc.orgrsc.org
The synthesis of aryl sulfonyl chlorides, a key intermediate for this compound, has been successfully demonstrated in continuous flow systems. rsc.orgmdpi.com These processes allow for safe and scalable production, improving the space-time yield compared to traditional batch processes. mdpi.com Flow chemistry can also be applied to multi-step syntheses, where intermediates are generated and consumed in a continuous sequence without isolation, which is particularly advantageous for producing sulfonylurea compounds and could be adapted for sulfonamides. google.com The improved safety in handling intermediates like diazonium salts and the enhanced control over exothermic steps make flow chemistry a highly attractive option for the industrial-scale synthesis of this compound and its precursors. rsc.org
Mechanistic Insights into the Formation of this compound
The synthesis of this compound is a multi-step process, typically starting from a substituted aniline. The mechanism involves several key transformations, including electrophilic aromatic substitution, diazotization, a Sandmeyer-type reaction, and nucleophilic substitution.
A plausible synthetic pathway proceeds as follows:
Nitration of 4-Bromoacetanilide: The synthesis often begins with the protection of aniline as acetanilide, followed by electrophilic nitration. The acetyl group moderates the activating nature of the amine and directs substitution to the ortho and para positions. Starting with 4-bromoacetanilide, nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group primarily at the 2-position (ortho to the activating acetamido group and meta to the deactivating bromo group). Subsequent hydrolysis of the acetamido group yields the precursor, 4-bromo-2-nitroaniline . prepchem.com
Diazotization of 4-Bromo-2-nitroaniline: The aromatic amino group of 4-bromo-2-nitroaniline is converted into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting 4-bromo-2-nitrobenzenediazonium chloride is a highly reactive intermediate.
Formation of 4-Bromo-2-nitrobenzenesulfonyl chloride (Sandmeyer-type Reaction): The diazonium salt is then converted to the corresponding sulfonyl chloride. This transformation is a variation of the Sandmeyer reaction. wikipedia.org The mechanism is believed to proceed via a free-radical pathway initiated by a single-electron transfer from a copper(I) catalyst. wikipedia.orgbyjus.com
Step 1: The diazonium ion is reduced by copper(I) to form an aryl radical, releasing neutral nitrogen gas (N₂).
Step 2: The aryl radical reacts with sulfur dioxide (SO₂), which can be supplied from a gas cylinder or generated from a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form an arylsulfonyl radical. acs.org
Step 3: This sulfonyl radical is then oxidized and chlorinated, often by a copper(II) chloride species, to yield the final 4-bromo-2-nitrobenzenesulfonyl chloride and regenerate the copper(I) catalyst. nih.gov
Ammonolysis of 4-Bromo-2-nitrobenzenesulfonyl chloride: The final step is the conversion of the sulfonyl chloride to the sulfonamide. This occurs via a nucleophilic substitution reaction at the electron-deficient sulfur atom. alrasheedcol.edu.iqyoutube.com Ammonia (NH₃) acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of This compound . The reaction is typically carried out in an aqueous or alcoholic solution of ammonia. The mechanism is analogous to the nucleophilic acyl substitution of carboxylic acid derivatives. alrasheedcol.edu.iq
The presence of the strongly electron-withdrawing nitro and sulfonyl chloride groups on the aromatic ring makes the sulfur atom highly electrophilic and thus susceptible to nucleophilic attack by ammonia.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Bromo-2-nitrobenzenesulfonyl chloride |
| 4-Bromo-2-nitroaniline |
| 4-Bromoacetanilide |
| 4-bromo-2-nitrobenzenediazonium chloride |
| Aniline |
| Acetanilide |
| Nitric acid |
| Sulfuric acid |
| Sodium nitrite |
| Hydrochloric acid |
| Sulfur dioxide |
| Ammonia |
| Copper(I) |
| Copper(II) chloride |
| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) |
Reactivity and Advanced Transformations of 4 Bromo 2 Nitrobenzenesulfonamide
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center
The presence of a bromine atom on the aromatic ring of 4-bromo-2-nitrobenzenesulfonamide opens the door to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone of aromatic chemistry, allowing for the introduction of a wide variety of functional groups onto the benzene (B151609) ring.
Influence of Nitro Group Activation on SNAr Pathways
The feasibility of SNAr reactions on aryl halides is critically dependent on the electronic nature of the substituents on the aromatic ring. In the case of this compound, the nitro group, positioned ortho to the bromine atom, plays a pivotal role in activating the ring towards nucleophilic attack. wikipedia.orgnih.gov This activation stems from the potent electron-withdrawing ability of the nitro group through both resonance and inductive effects.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.orgpressbooks.pub In the initial step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is paramount to the success of the reaction. The ortho-nitro group is instrumental in delocalizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. pressbooks.pubyoutube.com The negative charge can be effectively dispersed onto the oxygen atoms of the nitro group, a stabilizing effect that is not as pronounced for meta-substituted isomers. pressbooks.pub Consequently, the ortho and para positions relative to the nitro group are highly activated for nucleophilic attack.
Scope of Nucleophiles and Reaction Conditions
A diverse array of nucleophiles can be employed in the SNAr reactions of activated aryl halides like this compound. The choice of nucleophile and reaction conditions allows for the synthesis of a broad spectrum of derivatives. Commonly used nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. nih.gov
The reaction conditions for SNAr are typically dictated by the nucleophilicity of the attacking species and the degree of activation of the aromatic ring. While highly activated substrates may react under mild conditions, less reactive systems might necessitate elevated temperatures and the use of a base. The base serves to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the proton liberated during the reaction.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amines | Alkylamines, Arylamines | N-Substituted anilines | Polar aprotic solvent (e.g., DMSO, DMF), often with a base (e.g., K2CO3, Et3N) at elevated temperatures. |
| Alkoxides | Sodium methoxide, Sodium ethoxide | Aryl ethers | Anhydrous alcohol or polar aprotic solvent. |
| Thiolates | Sodium thiophenoxide | Diaryl sulfides | Polar aprotic solvent, often at room temperature or with gentle heating. |
Reactions Involving the Nitro Group
The nitro group of this compound is not merely an activating group for SNAr reactions; it is also a versatile functional handle that can undergo a variety of transformations, most notably reduction to an amino group.
Chemoselective Reduction to Amino Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors for dyes, pharmaceuticals, and other fine chemicals. researchgate.netwikipedia.org A significant challenge in the reduction of the nitro group in this compound is the potential for concurrent reduction or removal of the bromine substituent. Therefore, chemoselectivity is of utmost importance.
Several methods have been developed for the chemoselective reduction of nitroarenes in the presence of halides. nih.govcommonorganicchemistry.com Catalytic hydrogenation is a widely used method, with catalysts like palladium on carbon (Pd/C) being effective. commonorganicchemistry.com However, under certain conditions, these catalysts can also promote hydrodehalogenation. The use of sulfided platinum catalysts has been shown to selectively reduce nitro groups in the presence of activated heteroaryl halides with minimal dehalogenation. nih.gov
Alternative reagents for the chemoselective reduction of nitro groups include metal-based systems like iron in acetic acid or tin(II) chloride. commonorganicchemistry.comyoutube.com Sodium sulfide (B99878) (Na2S) is another reagent known for its ability to selectively reduce one nitro group in the presence of others and is generally unreactive towards aryl halides. commonorganicchemistry.com
| Reagent/System | Selectivity | Potential Side Reactions |
| H2, Pd/C | Generally good | Hydrodehalogenation (removal of bromine) can occur. |
| H2, Sulfided Pt | High | Minimal hydrodehalogenation reported for heteroaryl halides. nih.gov |
| Fe, CH3COOH | Good | Generally well-tolerated by aryl halides. |
| SnCl2 | Good | Mild conditions, tolerates many functional groups. commonorganicchemistry.com |
| Na2S | High | Selective for nitro groups, does not typically reduce aryl halides. commonorganicchemistry.com |
Transformations in Complex Reaction Systems
In more intricate synthetic sequences, the nitro group can participate in a variety of transformations beyond simple reduction. For instance, partial reduction of the nitro group can lead to nitroso or hydroxylamine (B1172632) derivatives, which are themselves valuable synthetic intermediates. wikipedia.org The specific reduction product often depends on the chosen reducing agent and the reaction conditions. rsc.org
Furthermore, the interplay between the nitro group and other substituents can lead to complex rearrangements or cyclization reactions under specific conditions. For example, in related systems, intramolecular reactions involving a nitro group and a suitably positioned nucleophile can lead to the formation of heterocyclic compounds.
Modifications of the Sulfonamide Moiety
The sulfonamide group in this compound, while often considered a stable and robust functional group, can also be a site for chemical modification. Recent advances in synthetic methodology have provided tools for the late-stage functionalization of sulfonamides, enhancing their utility as versatile synthetic handles. chemrxiv.orgrsc.orgnih.gov
One approach involves the reductive deamination of primary sulfonamides to sulfinates. chemrxiv.org These sulfinate intermediates can then be trapped with various electrophiles to generate a range of other sulfur-containing functional groups, such as sulfones or sulfonic acids. chemrxiv.org Another strategy for sulfonamide modification is through N-H functionalization. For instance, carbene-catalyzed enantioselective modification of sulfonamides has been reported, allowing for the introduction of new stereocenters. rsc.org Photocatalytic methods have also emerged for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. nih.govacs.org These methods tolerate a wide range of functional groups and can be applied to complex molecules. nih.gov
N-Alkylation and N-Acylation Strategies
The sulfonamide nitrogen of this compound can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for introducing diverse substituents and for the construction of more complex molecular frameworks.
N-Alkylation of nitrobenzenesulfonamides, including this compound, can be achieved using various methodologies. Conventional methods often involve the use of a base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. A robust protocol for the N-alkylation of amides, which can be adapted for sulfonamides, utilizes potassium phosphate (B84403) (K₃PO₄) as the base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in acetonitrile. This method has been shown to be effective for a range of alkyl bromides, including activated benzyl (B1604629) and allyl bromides, as well as less reactive unactivated alkyl bromides escholarship.org.
The Mitsunobu reaction offers an alternative for the N-alkylation of 2- and 4-nitrobenzenesulfonamides, providing N-alkylated products in nearly quantitative yields researchgate.net. This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate an alcohol for nucleophilic attack by the sulfonamide.
N-Acylation of 2-nitrobenzenesulfonamide (B48108) has been reported and similar strategies can be applied to the 4-bromo analogue. Standard acylation conditions, such as the use of an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534), can be employed to introduce an acyl group onto the sulfonamide nitrogen.
Table 1: N-Alkylation and N-Acylation Reactions of this compound Derivatives This table presents plausible reaction conditions for the N-alkylation and N-acylation of this compound based on established methods for similar substrates.
| Entry | Transformation | Reagents and Conditions | Expected Product | Reference |
|---|---|---|---|---|
| 1 | N-Benzylation | Benzyl bromide, K₃PO₄, Bu₄NBr, CH₃CN, 50 °C | N-benzyl-4-bromo-2-nitrobenzenesulfonamide | escholarship.org |
| 2 | N-Allylation | Allyl bromide, K₃PO₄, Bu₄NBr, CH₃CN, 50 °C | N-allyl-4-bromo-2-nitrobenzenesulfonamide | escholarship.org |
| 3 | Mitsunobu Alkylation | Alcohol, PPh₃, DEAD, THF | N-alkyl-4-bromo-2-nitrobenzenesulfonamide | researchgate.net |
| 4 | N-Acetylation | Acetyl chloride, Pyridine, CH₂Cl₂ | N-acetyl-4-bromo-2-nitrobenzenesulfonamide | General Method |
Cleavage and Derivatization of the Sulfonamide
The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for amines due to its facile cleavage under mild conditions. This reactivity is retained in this compound, allowing for the deprotection of the sulfonamide to reveal the parent amine.
The most common method for the cleavage of nitrobenzenesulfonamides involves the use of thiolates. The reaction proceeds via a Meisenheimer complex, and various thiols can be employed. To address the issue of the malodorous nature of many thiols, odorless alternatives such as p-mercaptobenzoic acid and 1-decanethiol (B86614) have been successfully used to cleave 2- and 4-nitrobenzenesulfonamides in high yields in the presence of a base like potassium carbonate in a solvent such as DMF at room temperature researchgate.netlookchem.com.
Reductive cleavage provides another avenue for the removal of the sulfonamide group. A variety of reducing agents can be employed, often involving metal-based reagents strath.ac.uk. More recently, methods for the reductive cleavage of secondary sulfonamides under mild conditions have been developed, which generate sulfinates and amines as products chemrxiv.org. For instance, a ruthenium(II) catalyst with a mixture of formic acid and triethylamine has been shown to efficiently cleave N-O bonds in N-alkoxy sulfonamides, which could be a potential two-step strategy for derivatization and cleavage rsc.org.
Beyond cleavage, the sulfonamide group can be derivatized to introduce further functionality. While complete removal is common, the generation of sulfinates from reductive cleavage opens up possibilities for further synthetic transformations at the sulfur center chemrxiv.org.
Table 2: Cleavage of this compound Derivatives This table summarizes conditions for the cleavage of the sulfonamide group based on reactions reported for 2- and 4-nitrobenzenesulfonamides.
| Entry | Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | N-Aryl-4-nitrobenzenesulfonamide | p-Mercaptobenzoic acid, K₂CO₃, DMF, rt | Arylamine | High | researchgate.netlookchem.com |
| 2 | N-Alkyl-4-nitrobenzenesulfonamide | 1-Decanethiol, K₂CO₃, DMF, rt | Alkylamine | High | researchgate.net |
| 3 | Secondary Sulfonamide | SmI₂, HMPA | Amine and Sulfinate | - | strath.ac.uk |
| 4 | Secondary Sulfonamide | Neutral Organic Super-Electron-Donor | Amine and Sulfinate | Good to Excellent | strath.ac.uk |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Arylation and Alkynylation at the Bromo Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation and alkynylation of aryl halides. The Suzuki-Miyaura and Sonogashira reactions are prominent examples that are applicable to this compound.
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. This reaction is widely used to form biaryl structures. For substrates similar to this compound, such as 1-bromo-4-nitrobenzene (B128438), Suzuki couplings with phenylboronic acid have been successfully performed using a palladium-N-heterocyclic carbene (NHC) complex as the catalyst researchgate.net. The reaction conditions are generally mild and tolerate a wide range of functional groups nih.gov.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction is highly efficient for the synthesis of arylalkynes. Studies on 4-nitrobromobenzene have shown successful Sonogashira couplings with various terminal acetylenes using palladium(II) complexes with phosphine ligands researchgate.net. Copper-free Sonogashira protocols have also been developed organic-chemistry.org.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position This table outlines representative conditions for Suzuki and Sonogashira couplings of this compound based on analogous substrates.
| Entry | Reaction | Coupling Partner | Catalyst System | Base/Solvent | Expected Product | Reference |
|---|---|---|---|---|---|---|
| 1 | Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd-NHC complex | K₂CO₃ or Cs₂CO₃ / Dioxane, H₂O | 4-Aryl-2-nitrobenzenesulfonamide | wikipedia.orgresearchgate.netnih.gov |
| 2 | Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N / Toluene or THF | 4-Alkynyl-2-nitrobenzenesulfonamide | wikipedia.orgresearchgate.netresearchgate.net |
Other Metal-Mediated Bond Formations
Besides palladium, other transition metals, particularly copper, can mediate important bond-forming reactions at the aryl bromide position.
Copper-catalyzed cross-coupling reactions offer a valuable alternative for C-N and C-C bond formation. The Chan-Lam coupling, for instance, allows for the N-arylation of amines, amides, and sulfonamides using arylboronic acids in the presence of a copper catalyst beilstein-journals.org. This provides a direct method to form N,4-diaryl-2-nitrobenzenesulfonamide derivatives.
Furthermore, copper can catalyze the cross-coupling of nitroarenes with aryl boronic acids to construct diarylamines, a reaction that proceeds via a nitrosoarene intermediate nih.gov. While this reaction was demonstrated with a nitroarene, its applicability to a bromo-nitroarene substrate could lead to interesting transformations involving both the nitro group and the bromine atom. Copper-mediated Sonogashira-type reactions have also been reported, expanding the toolbox for alkynylation dntb.gov.ua.
Table 4: Copper-Mediated Cross-Coupling Reactions This table presents potential copper-mediated reactions for the functionalization of this compound.
| Entry | Reaction | Reagents | Catalyst | Expected Product | Reference |
|---|---|---|---|---|---|
| 1 | Chan-Lam N-Arylation | Arylboroxine | Cu(OTf)₂ | N,4-Diaryl-2-nitrobenzenesulfonamide | beilstein-journals.org |
| 2 | Diarylamine Synthesis | Arylboronic acid, PhSiH₃ | Cu(OAc)₂ | 4-Bromo-N-aryl-2-nitroaniline | nih.gov |
| 3 | N-Amidation | O-Acetyl hydroxamic acid | Cu(I) source | N-Acyl-4-bromo-2-nitroaniline derivative | nih.gov |
Intramolecular Cyclization and Ring-Forming Reactions
The presence of multiple reactive sites on the this compound scaffold allows for the design of intramolecular cyclization reactions to construct various heterocyclic systems. These reactions often involve prior functionalization of the sulfonamide nitrogen or the aryl ring.
For instance, after N-alkylation with a suitable tether containing a reactive group, intramolecular cyclization can be induced. An interesting study on the intramolecular Diels-Alder reaction of N-alkenyl substituted furanyl amides revealed that a bromine substituent on the furan (B31954) ring significantly accelerated the cyclization and improved the yield researchgate.net. This suggests that an N-alkenylated derivative of this compound could be a promising substrate for similar intramolecular ring-forming reactions.
Another potential cyclization pathway involves the nitro group. An unusual isomerization-cyclization of a 5-nitro substituted furanyl amide has been observed to yield a benzo lookchem.comwikipedia.orgfuro[2,3-c]pyridin-3-one derivative under microwave conditions researchgate.netnih.gov. This highlights the potential for the nitro group in this compound to participate in ring-forming cascades, especially after modification of the other positions.
Furthermore, radical cyclizations offer another powerful strategy. The generation of a radical at a position ortho to the sulfonamide, perhaps via a derivative, could lead to intramolecular attack on a suitably placed unsaturation on the N-substituent, a strategy that has been catalyzed by enzymes like CarH* for related substrates nih.gov.
Table 5: Potential Intramolecular Cyclization Strategies This table outlines hypothetical intramolecular cyclization reactions based on the known reactivity of similar functionalized aromatic compounds.
| Entry | Precursor Type | Reaction Type | Conditions | Potential Product | Reference Concept |
|---|---|---|---|---|---|
| 1 | N-dienyl-4-bromo-2-nitrobenzenesulfonamide | Intramolecular Diels-Alder | Heat or Lewis Acid | Fused heterocyclic system | researchgate.net |
| 2 | N-alkenyl derivative | Radical Cyclization | Radical initiator (e.g., AIBN) or photoredox catalysis | Nitrogen-containing heterocycle | nih.gov |
| 3 | Suitably substituted derivative | Isomerization-Cyclization | Microwave irradiation | Fused benzofuran (B130515) or indole (B1671886) derivative | researchgate.netnih.gov |
| 4 | o-(1-Arylvinyl) derivative | Brønsted Acid-Promoted Cationic Cyclization | TsNHNH₂, Acid | Indene derivative | rsc.org |
Derivatization and Design of Complex Chemical Architectures from 4 Bromo 2 Nitrobenzenesulfonamide
Construction of Substituted Benzenesulfonamide (B165840) Scaffolds
The benzenesulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents. The presence of the bromine atom and the nitro group in 4-bromo-2-nitrobenzenesulfonamide offers handles for introducing a variety of substituents onto the benzene (B151609) ring, leading to a diverse range of substituted benzenesulfonamide scaffolds.
One common strategy involves the nucleophilic aromatic substitution of the bromine atom. This allows for the introduction of various functional groups at the 4-position of the benzenesulfonamide ring. For instance, reaction with different amines can lead to the formation of 4-amino-substituted benzenesulfonamides. These derivatives can be further modified, for example, by reacting 4-aminobenzenesulfonamide with acrylic acid to yield N-substituted-β-alanine derivatives. nih.gov
Another approach focuses on the modification of the sulfonamide group itself. For example, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been synthesized, incorporating a sulfonylurea moiety with potential therapeutic applications. researchgate.net
The following table summarizes examples of substituted benzenesulfonamide scaffolds derived from or related to this compound:
| Starting Material | Reagent(s) | Resulting Scaffold | Reference(s) |
| 4-Aminobenzenesulfonamide | Carbon disulfide, Ethyl iodide | Diethyl 4-aminophenylsulfonylcarbonimidodithioate | nih.gov |
| 4-Aminobenzenesulfonamide | Acrylic acid, Hydroquinone | N-Substituted-β-alanine | nih.gov |
| 4-Bromo-2-nitrobenzenesulfonyl chloride | Propylamine, followed by isocyanate | 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide | researchgate.net |
Synthesis of Heterocyclic and Polycyclic Systems
The reactivity of this compound and its derivatives facilitates the construction of more complex heterocyclic and polycyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.
A key strategy involves the use of the amino group in 4-aminobenzenesulfonamide derivatives as a nucleophile to build heterocyclic rings. For example, N-(carbamothioylamino)-3-[(4-sulfamoylphenyl)amino]propanamide, derived from a β-alanine derivative, can be cyclized using concentrated sulfuric acid to form 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide. nih.gov Similarly, treatment of an oxadiazole-2-thione with iodoethane (B44018) can yield an S-substituted derivative, leading to the formation of 4-({2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-amino)benzene-1-sulfonamide. nih.gov
The inherent reactivity of the nitro and bromo substituents can also be harnessed to construct fused ring systems. While direct examples from this compound are not extensively detailed in the provided results, the general principles of using such functional groups for cyclization reactions are well-established in organic synthesis. For instance, the reduction of the nitro group to an amine, followed by intramolecular condensation or coupling reactions with a suitably positioned substituent, can lead to the formation of various nitrogen-containing heterocycles.
Preparation of Multifunctionalized Derivatives
The ability to introduce multiple functional groups onto the this compound core allows for the creation of multifunctionalized derivatives with tailored properties. This is achieved by sequentially or concurrently modifying the different reactive sites on the molecule.
For example, starting with 4-bromo-2-nitrobenzenesulfonyl chloride, one can first react the sulfonyl chloride with an amine to form a sulfonamide. synquestlabs.com Subsequently, the bromine atom can be displaced via nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, which can then be further functionalized. This step-wise approach provides precise control over the final structure of the molecule.
An example of creating multifunctionalized derivatives is the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides. nih.gov In this study, various ketones were reacted with a hydrazine (B178648) derivative of a benzenesulfonamide to produce a series of compounds with diverse substitutions. nih.gov
The following table showcases the versatility in creating multifunctionalized derivatives:
| Parent Compound | Reaction Type | Resulting Derivative Class | Reference(s) |
| 4-Aminobenzenesulfonamide | Reaction with acrylic acid and subsequent modifications | N-aryl-β-alanine derivatives with a primary sulfonamide moiety | nih.gov |
| Hydrazinylbenzenesulfonamide | Reaction with various ketones | 4-(2-substituted hydrazinyl)benzenesulfonamides | nih.gov |
| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | N/A (structural study) | A molecule with bromo, fluoro, and sulfonamide functionalities | researchgate.net |
Structure-Reactivity Relationship Studies in Derived Systems
Understanding the relationship between the structure of a molecule and its reactivity is fundamental for designing new synthetic routes and predicting the properties of novel compounds. For derivatives of this compound, the electronic effects of the bromo, nitro, and sulfonamide groups, as well as any introduced substituents, play a crucial role in determining the molecule's reactivity.
The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. researchgate.net The bromine atom is also an electron-withdrawing group via induction but can act as a weak deactivator. The sulfonamide group is also deactivating. This electronic landscape makes the bromine at position 4 susceptible to displacement by nucleophiles.
Studies on related aromatic systems have shown that the reactivity can be quantified and predicted. For instance, correlations have been established between experimentally determined infrared frequency shifts and the relative rate constants for nitration of aromatic derivatives. nih.gov While this specific study did not focus on this compound itself, the principles can be applied to understand the reactivity of its derivatives. The nature and position of substituents on the benzenesulfonamide ring significantly influence the potency and selectivity of these compounds as inhibitors of enzymes like carbonic anhydrase. nih.gov
Applications in Chemical Library Synthesis for Molecular Diversity
The derivatization potential of this compound makes it an excellent scaffold for the synthesis of chemical libraries. A chemical library is a collection of diverse molecules used in high-throughput screening to identify new drug leads and biological probes. The ability to easily introduce a wide range of functional groups and structural motifs from a single starting material is highly advantageous for creating molecular diversity.
The "tail" strategy in drug design, which involves attaching various moieties to a core scaffold to modulate its physicochemical properties, is well-suited for derivatives of this compound. nih.gov By systematically varying the substituents at the 4-position (via displacement of bromine) and on the sulfonamide nitrogen, large and diverse libraries of benzenesulfonamides can be generated. These libraries can then be screened against various biological targets to identify compounds with desired activities. The synthesis of a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives for screening as carbonic anhydrase inhibitors is a practical example of this approach. nih.gov
Computational and Theoretical Investigations of 4 Bromo 2 Nitrobenzenesulfonamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of 4-bromo-2-nitrobenzenesulfonamide. These calculations provide a detailed picture of the molecule's stability, electron distribution, and frontier molecular orbitals (FMOs).
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. For sulfonamides in general, DFT simulations have been used to determine these energy gaps, providing a basis for understanding their electronic transitions.
In studies of substituted aromatic compounds, it has been demonstrated that substituents significantly influence the electronic properties. For instance, electron-withdrawing groups, such as the nitro group in this compound, and the bromine atom, are expected to lower the HOMO and LUMO energy levels. This modulation of the frontier orbitals directly impacts the molecule's reactivity and its potential for intermolecular interactions.
Natural Bond Orbital (NBO) analysis is another powerful tool used in these calculations. It provides information about charge distribution on individual atoms, revealing the molecule's electrophilic and nucleophilic sites. Such analyses for related compounds have shown that the distribution of electron density is key to understanding preferential interactions.
Mechanistic Studies of Reactions using Density Functional Theory (DFT)
Density Functional Theory (DFT) is an indispensable tool for investigating the mechanisms of chemical reactions at the molecular level. For a molecule like this compound, DFT can be used to map out potential energy surfaces for various transformations, identify transition states, and calculate activation energy barriers.
A pertinent example is the DFT investigation into the reduction of nitroarenes, a reaction class directly relevant to the nitro group of the target compound. In a study on the 4,4'-bipyridine-catalyzed reduction of nitroarenes by diboron (B99234) compounds, DFT calculations were crucial in uncovering the reaction pathway. The study identified critical intermediates, including radical species, and elucidated a complex, single-step reaction involving dissociation and migration stages for the conversion of the nitro group to a nitroso group.
Furthermore, such mechanistic studies can explore different electronic states, such as singlet and triplet potential energy surfaces. For the formation of arylnitrene from nitroarenes, calculations revealed that an intersystem crossing was essential for achieving a plausible activation energy barrier. These computational insights are vital for understanding reaction outcomes and for the rational design of new catalysts and synthetic routes involving nitro-substituted sulfonamides.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. These methods reveal the preferred spatial arrangements of the molecule and how it behaves over time in different environments.
Molecular dynamics simulations provide a movie-like view of the molecule's movements and interactions. These simulations can be used to study the behavior of the sulfonamide in solution or its interaction with biological macromolecules. For example, MD simulations have been used to characterize the binding of sulfonamides to protein targets, such as triose phosphate (B84403) isomerase. By calculating interaction energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), researchers can identify key amino acid residues responsible for binding and predict the affinity of the ligand for its target. Such studies have shown that van der Waals interactions and non-polar solvation energies are often the dominant forces in these binding events.
| Interaction Type | Binding Energy Contribution (kJ/mol) |
|---|---|
| Van der Waals Energy | -150.5 |
| Electrostatic Energy | -30.2 |
| Polar Solvation Energy | +110.8 |
| Non-Polar Solvation Energy | -22.1 |
| Total Binding Energy (ΔG) | -92.0 |
Prediction of Spectroscopic Parameters for Structural Characterization
Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation. By calculating parameters for techniques like infrared (IR) and Raman spectroscopy, researchers can compare theoretical spectra with experimental results to validate the molecule's structure.
A comprehensive study on 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) demonstrated the power of this approach. Using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers computed the vibrational frequencies for these molecules. The calculated wavenumbers showed good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy.
Theoretical Insights into Reactivity and Selectivity
Theoretical calculations provide a holistic view of the factors governing the reactivity and selectivity of this compound. This understanding is derived from a synthesis of the computational investigations into its electronic structure, reaction mechanisms, and intermolecular interactions.
The molecule's reactivity is fundamentally linked to its frontier molecular orbitals. A smaller HOMO-LUMO gap, for instance, suggests higher reactivity. The distribution of electrostatic potential, calculated via DFT, can map out electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface, predicting where the molecule is most likely to react with other species. The strong electron-withdrawing nature of the nitro group is expected to make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
Selectivity, whether in chemical reactions or in binding to a biological target, can also be predicted. Mechanistic studies using DFT, as described for nitroarene reduction, can compare the activation energies of different possible reaction pathways, thereby predicting which product is more likely to form (chemoselectivity) and at which position (regioselectivity). Similarly, molecular dynamics simulations that calculate the binding free energies of a molecule with different receptors or in different orientations can provide powerful insights into its biological selectivity. The unique combination of residues at a binding site, for example, can lead to a selective affinity for one target over another.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 280.92262 | 138.5 |
| [M+Na]⁺ | 302.90456 | 150.1 |
| [M-H]⁻ | 278.90806 | 145.0 |
| [M+NH₄]⁺ |
Advanced Applications As a Chemical Building Block and Functional Material Precursor
Role in the Synthesis of Fine Chemicals and Specialty Materials
4-Bromo-2-nitrobenzenesulfonamide and its close derivatives are instrumental in the multi-step synthesis of a variety of fine chemicals and specialty materials. These are high-purity, single substances produced in limited quantities that serve as essential components in various industries.
Pharmaceutical Intermediates: A significant application of related bromo-nitro aromatic compounds lies in the pharmaceutical industry. For instance, the structurally similar compound, 4-bromo-2-nitrophenylacetic acid, is a key intermediate in the synthesis of the atypical antipsychotic drug, ziprasidone. nih.gov This highlights the potential of the 4-bromo-2-nitro-phenyl scaffold in constructing complex, biologically active molecules.
Agrochemicals: The utility of this class of compounds extends to the agricultural sector. 4-Bromo-2-nitrobenzoic acid, a related molecule, has been identified as an effective herbicide and fungicide. nih.gov This suggests that derivatives of this compound could be explored for the development of novel pesticides and other crop protection agents.
Dyes and Fragrances: The aromatic nature and reactive handles of this compound make it a suitable precursor for the synthesis of dyes and fragrances. nih.gov The specific chromophoric and auxochromic groups that can be introduced through reactions at the bromo and nitro positions allow for the tuning of color and scent properties.
Development of Ligands and Catalytic Systems
The sulfonamide group in this compound provides a valuable scaffold for the design and synthesis of novel ligands for catalysis. These ligands can coordinate with metal centers to form catalysts with specific activities and selectivities.
A notable example of the utility of sulfonamide-based compounds in catalysis is the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. These compounds have been successfully employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. strath.ac.uk The sulfonamide moiety in these ligands plays a crucial role in modulating the electronic properties of the catalytic system.
The general approach involves the reaction of the sulfonamide with various organic fragments to create a library of ligands with diverse steric and electronic properties. These ligands can then be screened for their efficacy in promoting specific catalytic transformations. The development of such catalytic systems is essential for the efficient and selective synthesis of complex organic molecules.
Integration into Polymer Design and Surface Modification Chemistry
The reactivity of this compound allows for its incorporation into polymer structures, either as a monomer, a functional side chain, or a surface modification agent. This integration can impart specific properties to the resulting polymeric materials.
While direct polymerization of this compound is not widely reported, related compounds have been explored as polymerization initiators. For example, N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide has been suggested to act as an initiator in the synthesis of certain polymers.
More broadly, the functional groups of this compound can be utilized for post-polymerization modification and surface functionalization. The bromine atom allows for grafting the molecule onto polymer backbones via coupling reactions. The nitro group can be reduced to an amine, which can then be used to initiate ring-opening polymerization or to attach other functional molecules. Such surface modifications can alter the hydrophilicity, biocompatibility, and adhesive properties of polymer surfaces for various applications. rsc.org
Utilization as a Redox-Sensitive Chemical Linker for Stimuli-Responsive Materials
A groundbreaking application of the 2-nitrobenzenesulfonamide (B48108) moiety is its use as a redox-sensitive chemical linker in the design of stimuli-responsive materials. These "smart" materials are engineered to undergo a change in their properties in response to a specific trigger, such as a change in the redox environment.
Research has demonstrated that the 2-nitrobenzenesulfonamide group can function as a cleavable linker in siRNA-polymer conjugates. rsc.org These conjugates are designed to be stable in the oxidizing environment of the extracellular space but to cleave and release their siRNA payload in the reducing environment inside a cell. This selective release is crucial for targeted drug delivery and minimizing off-target effects. The cleavage of the sulfonamide bond is triggered by the higher concentration of reducing agents like glutathione (B108866) within the cell. rsc.org This application showcases the potential of this compound derivatives in the development of advanced drug delivery systems. nih.govnih.gov
Table 1: Comparison of Redox-Sensitive Linkers
| Linker Type | Cleavage Stimulus | Extracellular Stability | Intracellular Release |
|---|---|---|---|
| Disulfide | Reduction (e.g., Glutathione) | Moderate | Efficient |
| 2-Nitrobenzenesulfonamide | Reduction (e.g., Glutathione) | High | Efficient |
This table is for illustrative purposes and compares the general properties of different redox-sensitive linkers.
Applications in Advanced Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems. The unique structure of this compound makes it an attractive scaffold for the development of such probes.
The sulfonamide group can act as a key interaction point with biological targets, such as enzymes or protein-protein interaction domains. For example, derivatives of sulfonamides have been developed as potent and selective inhibitors of bromodomains, which are epigenetic reader proteins implicated in cancer and inflammation. nih.govnih.gov While a direct application of this compound as a bromodomain inhibitor has not been detailed, its structural features are amenable to the design of such probes.
Furthermore, the bromo and nitro functionalities can be used to attach reporter groups, such as fluorophores or affinity tags, to the molecule. The nitro group, in particular, can be used to develop enzyme-activated probes, where the probe becomes fluorescent or reactive only after being reduced by a specific enzyme in a biological system. This approach allows for the sensitive and selective detection of enzyme activity in complex biological samples.
Analytical and Spectroscopic Characterization Techniques for 4 Bromo 2 Nitrobenzenesulfonamide and Its Reaction Products
Advanced Chromatographic and Mass Spectrometric Methodologies (e.g., HRMS, LC-MS/MS for reaction analysis)
High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools for the analysis of 4-bromo-2-nitrobenzenesulfonamide and its reaction products. These techniques provide precise molecular weight determination and structural information, which are vital for confirming the identity of synthesized compounds and for monitoring the progress of chemical reactions.
LC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for the analysis of complex mixtures. nih.gov This is especially important in drug metabolism and pharmacokinetic (DMPK) studies where the quantification of a target analyte and its metabolites in biological matrices is required. The use of Ultra Performance Liquid Chromatography (UPLC) with sub-2-µm particles coupled with tandem quadrupole mass spectrometry allows for rapid and efficient separation with high resolution. The multiple reaction monitoring (MRM) mode in LC-MS/MS enhances specificity and is widely used for the quantification of sulfonamide antibiotics and other related compounds in various samples. nih.govnih.gov
Predicted collision cross section (CCS) values can be calculated for different adducts of this compound, which aids in its identification in complex matrices. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 280.92262 | 138.5 |
| [M+Na]⁺ | 302.90456 | 150.1 |
| [M-H]⁻ | 278.90806 | 145.0 |
| [M+NH₄]⁺ | 297.94916 | 157.2 |
| [M+K]⁺ | 318.87850 | 134.1 |
| [M+H-H₂O]⁺ | 262.91260 | 141.9 |
| [M+HCOO]⁻ | 324.91354 | 156.8 |
| [M+CH₃COO]⁻ | 338.92919 | 186.4 |
| [M+Na-2H]⁻ | 300.89001 | 147.1 |
| [M]⁺ | 279.91479 | 156.5 |
| [M]⁻ | 279.91589 | 156.5 |
Source: PubChemLite. This data is predicted.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives.
For instance, the crystal structure of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, a related sulfonamide, was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed a monoclinic crystal system and provided detailed information on the unit cell parameters and the dihedral angle between the benzene (B151609) rings. researchgate.net Such studies are fundamental in confirming the molecular geometry and understanding the supramolecular architecture formed through intermolecular interactions like hydrogen bonds. researchgate.net
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For sulfonamides, ¹H NMR spectra can reveal the chemical shifts and coupling constants of the aromatic protons, as well as the proton of the sulfonamide group. For example, in the ¹H NMR spectrum of N-(4-chlorophenyl)-4-methoxybenzenesulfonamide, the signals for the aromatic protons and the methoxy (B1213986) group are clearly identifiable. rsc.org Similarly, ¹³C NMR spectroscopy provides the chemical shifts for each unique carbon atom in the molecule, including those in the aromatic rings and any substituent groups. rsc.org
While specific NMR data for this compound is not detailed in the search results, data for related compounds like 4-bromo-2-nitrophenol (B183274) and various other sulfonamides are available and demonstrate the utility of this technique. rsc.orgchemicalbook.com
Table 2: Representative ¹H and ¹³C NMR Data for a Related Sulfonamide
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide | 7.73 (d, J = 8.8 Hz, 2H), 7.47 (s, 1H), 7.18 (d, J = 8.8. Hz, 2H), 7.04 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.4 Hz, 2H), 3.82 (s, 3H) | 163.3, 135.3, 130.7, 130.0, 129.5, 129.4, 122.8, 114.3, 55.6 |
Source: The Royal Society of Chemistry. rsc.org Note: This data is for a related compound and serves as an example of the type of information obtained from NMR spectroscopy.
Vibrational and Electronic Spectroscopies (IR, Raman, UV-Vis) for Functional Group Analysis
Vibrational and electronic spectroscopies provide valuable information about the functional groups and electronic transitions within a molecule.
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in this compound. Key functional groups include the sulfonamide (-SO₂NH₂), the nitro (-NO₂), and the carbon-bromine (C-Br) bond, as well as the vibrations of the benzene ring. For instance, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group typically appear in specific regions of the IR spectrum. researchgate.net The vibrational spectra of related nitrobenzenesulfonamides have been studied using FT-IR and FT-Raman spectroscopy, with assignments of fundamental vibrations aided by theoretical calculations. nih.gov
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro group and the aromatic ring in this compound would be expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Theoretical studies on related compounds like 1-bromo-4-nitrobenzene (B128438) have been used to predict the UV-Vis spectrum and analyze the electronic properties, such as the HOMO-LUMO energy gap. researchgate.net
Table 3: Key Vibrational Frequencies for Functional Groups in Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 |
| Sulfonamide (SO₂) | Symmetric Stretch | ~1160 |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| C-Br | Stretch | 500-600 |
This table provides typical ranges for these functional groups and is for illustrative purposes.
Electrochemical and Spectroelectrochemical Analysis of Redox Processes
Electrochemical techniques, such as cyclic voltammetry, can be employed to study the redox properties of this compound. The nitro group is electrochemically active and can be reduced, providing insights into the electron-transfer processes of the molecule.
While specific electrochemical data for this compound was not found, studies on related nitroaromatic compounds and other brominated species provide a framework for understanding its potential electrochemical behavior. For example, the electrochemical oxidation of 4-bromophenoxyacetic acid has been investigated, revealing a process involving the transfer of two electrons. nih.gov The study of such redox processes is important for understanding the reactivity and potential applications of these compounds in various fields.
Emerging Research Directions and Future Prospects for 4 Bromo 2 Nitrobenzenesulfonamide
Sustainable and Green Synthesis Innovations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the preparation of 4-bromo-2-nitrobenzenesulfonamide is poised to benefit from these innovations. Traditional synthetic routes to substituted aromatic compounds often rely on harsh reagents and generate significant waste. However, emerging research points towards more environmentally benign approaches.
The synthesis of the precursor, 4-bromo-2-nitroaniline (B116644), can be achieved through more sustainable methods. For instance, one approach utilizes bromide from wastewater in a process with high bromine utilization efficiency, thereby reducing both waste and the need for hazardous elemental bromine. guidechem.com Another method involves the nitration of 4-bromoaniline (B143363) followed by hydrolysis, a pathway that can be optimized to minimize byproducts. prepchem.com
For the final step of converting the aniline (B41778) to a sulfonamide, green methods are also being developed. These include solvent-free reactions and the use of water as a solvent, which significantly reduces the environmental impact. guidechem.com The development of catalytic systems for sulfonation reactions is another promising avenue that could lead to higher efficiency and reduced waste in the synthesis of this compound and its derivatives.
Exploration of Unprecedented Reactivity and Selectivity
The reactivity of this compound is governed by the electronic interplay of its three functional groups. The strong electron-withdrawing nature of the nitro and sulfonamide groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). acs.orgdoubtnut.comshaalaa.comwikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com This is a key feature that distinguishes its reactivity from that of less substituted aromatic halides.
The regioselectivity of SNAr reactions on this molecule is of particular interest. The nitro group at the ortho position and the sulfonamide group are powerful activating groups, making the positions ortho and para to them susceptible to nucleophilic attack. doubtnut.comshaalaa.com The bromine atom at the 4-position is a good leaving group in such reactions. The presence of the nitro group ortho to the site of substitution is known to significantly increase the rate of nucleophilic aromatic substitution. acs.orgdoubtnut.comshaalaa.com This allows for selective reactions with a variety of nucleophiles under relatively mild conditions.
Future research will likely focus on exploring the full scope of this reactivity, including the selective displacement of the bromine atom in the presence of other potentially reactive sites. The development of catalytic methods for these transformations could further enhance selectivity and expand the range of accessible products.
Table 1: Potential Reactivity and Selectivity of this compound
| Reaction Type | Reagents and Conditions | Potential Products | Expected Selectivity |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., alkoxides, amines, thiols) with base | 4-substituted-2-nitrobenzenesulfonamides | High selectivity for displacement of the bromine atom due to activation by the ortho-nitro group. |
| Reduction of Nitro Group | Reducing agents (e.g., H2/Pd, SnCl2) | 2-amino-4-bromobenzenesulfonamide | Selective reduction of the nitro group is expected to be facile. |
| Cross-Coupling Reactions | Palladium catalysts with boronic acids (Suzuki), alkenes (Heck), etc. | Biaryl or vinyl-substituted 2-nitrobenzenesulfonamides | The C-Br bond is a prime site for cross-coupling reactions. |
| Modification of Sulfonamide | Alkylation or acylation of the sulfonamide nitrogen | N-substituted-4-bromo-2-nitrobenzenesulfonamides | The sulfonamide nitrogen can be functionalized under appropriate basic conditions. |
Expanding Applications in Novel Chemical Transformations
The unique reactivity of this compound makes it a versatile building block for the synthesis of a wide range of more complex molecules. Its potential applications in novel chemical transformations are vast and largely untapped.
The bromine atom serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This opens up possibilities for the synthesis of novel biaryl compounds and other complex architectures. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This amino group can be diazotized and converted to a variety of other functional groups, or it can be acylated or alkylated to introduce new side chains.
A closely related compound, 4-bromo-2-nitrobenzoic acid, is used as an intermediate in the synthesis of pharmaceuticals, including antihistamines and painkillers, as well as in the production of herbicides and fungicides. nbinno.com This suggests that this compound could also serve as a key intermediate in the synthesis of biologically active compounds and agrochemicals. For example, the sulfonamide moiety is a well-known pharmacophore, and its combination with the bromo-nitro-aromatic scaffold could lead to the discovery of new drug candidates.
Advanced Computational Design and Optimization of Derivatives
Computational chemistry provides powerful tools for the rational design and optimization of molecules with desired properties. In the context of this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. mdpi.com
These computational insights can guide the design of derivatives with tailored properties. For example, by systematically modifying the substituents on the aromatic ring or on the sulfonamide nitrogen, it is possible to tune the electronic and steric properties of the molecule to enhance its activity for a specific application. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of derivatives with their biological activity, further aiding in the design of more potent compounds.
For instance, computational docking studies could be used to predict how derivatives of this compound might bind to the active site of a target enzyme, allowing for the in silico screening of virtual libraries of compounds before their synthesis. This approach can significantly accelerate the drug discovery process.
Potential in Emerging Areas of Chemical Research and Technology
The unique combination of functional groups in this compound positions it as a molecule with significant potential in several emerging areas of chemical research and technology.
In medicinal chemistry , the sulfonamide group is a well-established pharmacophore found in a wide range of drugs. The nitroaromatic moiety is also present in many biologically active compounds. nih.gov The precursor, 4-bromo-2-nitroaniline, has been identified as an inhibitor of histone deacetylase (HDAC), a class of enzymes that are important targets in cancer therapy. biosynth.com This suggests that derivatives of this compound could be explored as potential anticancer agents. Furthermore, the ability to functionalize the molecule at multiple positions provides a platform for the development of new therapeutic agents with improved potency and selectivity.
In materials science , nitroaromatic compounds are known to have interesting optical and electronic properties and are used in the synthesis of dyes and nonlinear optical materials. The polar nature of the nitro and sulfonamide groups, combined with the potential for derivatization, makes this compound an attractive building block for the creation of novel functional materials, such as polymers with specific conductive or photophysical properties.
In the field of chemical biology , the reactivity of the compound could be harnessed to develop chemical probes for studying biological processes. For example, a derivative could be designed to selectively react with a specific biomolecule, allowing for its detection and visualization within a cell. The bromo-nitro-aromatic scaffold could also be incorporated into sensors for the detection of specific analytes.
Q & A
Q. What are the common synthetic routes for 4-Bromo-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-bromo-2-nitroaniline using sulfonyl chlorides under basic conditions. Optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete conversion). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products. Reaction progress should be monitored by TLC or HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., bromine and nitro group positions) and sulfonamide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis of bromine.
- FTIR : Identification of sulfonamide S=O stretching vibrations (~1350 cm) and nitro group absorptions (~1520 cm).
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for sulfonamide derivatives?
- Methodological Answer : Contradictions in unit cell parameters or space group assignments often arise from twinning, disordered solvent, or refinement errors. To address this:
- Use SHELXL for refinement, employing constraints (e.g., ISOR, DELU) to stabilize anisotropic displacement parameters.
- Validate data against multiple datasets (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to detect weak interactions affecting packing.
- For ambiguous cases, high-resolution synchrotron data (≤0.8 Å) can resolve disorder .
Q. What strategies are effective in studying structure-activity relationships (SAR) of sulfonamide derivatives in biological systems?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group as a zinc-binding motif.
- Pharmacophore Mapping : Identify critical substituents (e.g., bromine for steric effects, nitro groups for electronic modulation) using QSAR models.
- In Vitro Assays : Test enzyme inhibition (e.g., IC determination) under controlled pH and temperature to correlate substituent effects with activity .
Q. How can experimental phasing challenges in X-ray crystallography of sulfonamides be addressed?
- Methodological Answer : Heavy atoms like bromine (in this compound) enable SAD/MAD phasing using SHELXC/D/E pipelines. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
